molecular formula C14H16N2O4 B1444441 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate CAS No. 1126424-50-7

1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate

Cat. No. B1444441
CAS RN: 1126424-50-7
M. Wt: 276.29 g/mol
InChI Key: QWMRWZQWWSEPJS-UHFFFAOYSA-N
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Description

“1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate” is a chemical compound with the molecular weight of 276.29 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a solution of this compound was used in the synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Methods and Environmental Applications

  • Synthetic Phenolic Antioxidants

    A study discussed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which share a similarity in chemical structure modification for industrial applications with the target compound (Liu & Mabury, 2020).

  • Decomposition of Methyl Tert-Butyl Ether (MTBE)

    Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into the breakdown of complex organic ethers, which is relevant for understanding the environmental fate of structurally related compounds (Hsieh et al., 2011).

  • Indazole Derivatives

    A review on indazole derivatives highlighted their therapeutic applications, underscoring the pharmacological importance of the indazole scaffold, which is the core structure in the target compound, showing potential for developing novel therapeutic agents (Denya, Malan, & Joubert, 2018).

Environmental Behavior and Fate

  • Biodegradation of Ether Compounds

    Studies on the biodegradation and fate of ether compounds like MTBE in soil and groundwater highlight microbial degradation pathways that could also be relevant for similar compounds, indicating potential environmental behavior and degradation mechanisms (Schmidt et al., 2004).

  • Review of MTBE Biodegradation

    This review provides evidence of MTBE biotransformation under aerobic and anaerobic conditions, which may offer insights into the environmental persistence and degradation potential of structurally related compounds (Fiorenza & Rifai, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-O-tert-butyl 6-O-methyl indazole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-7-9(12(17)19-4)5-6-10(11)8-15-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRWZQWWSEPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732184
Record name 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1126424-50-7
Record name 1-tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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